molecular formula C17H24N2O6 B1327069 (1-{[(3,4,5-Trimethoxyphenyl)amino]-carbonyl}piperidin-4-YL)acetic acid CAS No. 1142202-68-3

(1-{[(3,4,5-Trimethoxyphenyl)amino]-carbonyl}piperidin-4-YL)acetic acid

Cat. No.: B1327069
CAS No.: 1142202-68-3
M. Wt: 352.4 g/mol
InChI Key: GLESGQAYNPXJJZ-UHFFFAOYSA-N
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Description

(1-{[(3,4,5-Trimethoxyphenyl)amino]-carbonyl}piperidin-4-YL)acetic acid is a synthetic organic compound with the molecular formula C17H24N2O6 and a molecular weight of 352.39 g/mol . This compound is characterized by the presence of a piperidine ring, an acetic acid moiety, and a trimethoxyphenyl group, making it a versatile molecule in various chemical and biological applications.

Biochemical Analysis

Biochemical Properties

(1-{[(3,4,5-Trimethoxyphenyl)amino]-carbonyl}piperidin-4-YL)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including tubulin, heat shock protein 90, thioredoxin reductase, and histone lysine-specific demethylase 1 . These interactions are crucial for its bioactivity, as the compound can inhibit or modulate the activity of these biomolecules. For instance, its interaction with tubulin inhibits tubulin polymerization, which is essential for cell division and has implications in cancer treatment .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells by disrupting the microtubule network . Additionally, it can modulate the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its anti-cancer properties .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the colchicine binding site on tubulin, preventing tubulin polymerization and disrupting the microtubule network . This inhibition of tubulin polymerization leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound can inhibit heat shock protein 90, which is involved in the stabilization and function of several oncogenic proteins . By inhibiting this protein, the compound can destabilize and degrade these oncogenic proteins, further contributing to its anti-cancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions, allowing for sustained bioactivity . Prolonged exposure to the compound can lead to the development of resistance in cancer cells, necessitating the use of combination therapies to maintain its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its metabolism and clearance from the body . The compound can also affect metabolic flux and metabolite levels, influencing cellular energy production and biosynthesis . These interactions are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic use .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported into cells via specific transporters, allowing for its accumulation in target tissues . Additionally, binding proteins can facilitate its distribution within the cell, ensuring its localization to specific subcellular compartments .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its localization to the microtubule network is crucial for its ability to inhibit tubulin polymerization and disrupt cell division . Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-{[(3,4,5-Trimethoxyphenyl)amino]-carbonyl}piperidin-4-YL)acetic acid typically involves the following steps:

    Formation of the Trimethoxyphenyl Intermediate: The starting material, 3,4,5-trimethoxyaniline, is reacted with a suitable carbonylating agent to form the trimethoxyphenyl intermediate.

    Coupling with Piperidine: The intermediate is then coupled with piperidine under controlled conditions to form the desired product.

    Acetylation: The final step involves the acetylation of the piperidine derivative to introduce the acetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Common techniques include batch and continuous flow synthesis, utilizing automated reactors and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

(1-{[(3,4,5-Trimethoxyphenyl)amino]-carbonyl}piperidin-4-YL)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1-{[(3,4,5-Trimethoxyphenyl)amino]-carbonyl}piperidin-4-YL)acetic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It serves as a probe to investigate enzyme mechanisms and receptor binding.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It is investigated for its role in modulating biological pathways and its potential as a drug candidate.

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxyphenylacetic acid: Similar in structure but lacks the piperidine ring.

    Piperidin-4-yl acetic acid: Similar in structure but lacks the trimethoxyphenyl group.

    N-(3,4,5-Trimethoxyphenyl)piperidine: Similar in structure but lacks the acetic acid moiety.

Uniqueness

(1-{[(3,4,5-Trimethoxyphenyl)amino]-carbonyl}piperidin-4-YL)acetic acid is unique due to the combination of the trimethoxyphenyl group, piperidine ring, and acetic acid moiety. This unique structure allows for diverse chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-[1-[(3,4,5-trimethoxyphenyl)carbamoyl]piperidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O6/c1-23-13-9-12(10-14(24-2)16(13)25-3)18-17(22)19-6-4-11(5-7-19)8-15(20)21/h9-11H,4-8H2,1-3H3,(H,18,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLESGQAYNPXJJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)N2CCC(CC2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301157582
Record name 4-Piperidineacetic acid, 1-[[(3,4,5-trimethoxyphenyl)amino]carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301157582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142202-68-3
Record name 4-Piperidineacetic acid, 1-[[(3,4,5-trimethoxyphenyl)amino]carbonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142202-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidineacetic acid, 1-[[(3,4,5-trimethoxyphenyl)amino]carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301157582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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